N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-2-4-11-8-13(23)18-15-19-20-16(21(11)15)27-9-14(24)17-10-5-3-6-12(7-10)22(25)26/h3,5-8H,2,4,9H2,1H3,(H,17,24)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMAYVKCUPSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The compound can be synthesized through various methods involving the coupling of 3-nitrophenyl acetamide with a triazole derivative. The synthesis typically employs microwave-assisted techniques or traditional reflux methods to achieve high yields and purity.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. In studies involving various cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), compounds demonstrated IC50 values indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 1.1 | |
| Similar Triazole Derivative | HCT-116 | 2.6 | |
| Similar Triazole Derivative | HepG2 | 1.4 |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest through the inhibition of TS activity. For example, a study found that certain derivatives had IC50 values significantly lower than standard chemotherapy agents like Pemetrexed (IC50 = 7.26 μM), highlighting their potential as novel anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | Compound Tested | MIC (μg/mL) | Reference |
|---|---|---|---|
| E. coli | N-(3-nitrophenyl)-2-thioacetamide | 32 | |
| S. aureus | N-(3-nitrophenyl)-2-thioacetamide | 16 |
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives similar to N-(3-nitrophenyl)-2-thioacetamide:
- Study on Antiproliferative Effects : A study synthesized a series of triazole derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of various triazole compounds against common bacterial strains. The findings suggested that certain structural modifications led to increased potency against resistant strains .
The biological activities of N-(3-nitrophenyl)-2-thioacetamide are primarily attributed to:
- Inhibition of Thymidylate Synthase : This enzyme plays a crucial role in DNA synthesis; thus, its inhibition leads to reduced proliferation in cancer cells.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibit significant antitumor properties. For instance, derivatives that include the triazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of triazole-based compounds in targeting specific cancer types such as leukemia and breast cancer .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Research has shown that similar thioacetamides possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Pharmacological Studies
Enzyme Inhibition
this compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of folate and nucleotides in microorganisms . This inhibition could lead to further development as an antibiotic agent.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
